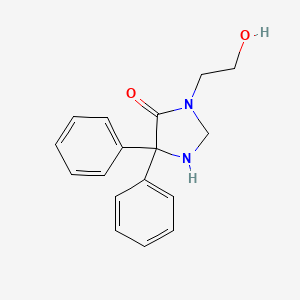
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one, also known as HEDIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and has a melting point of 232-234°C.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In vitro studies have shown that 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have anti-oxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have a wide range of potential applications in various fields, making it a versatile compound for research. However, one limitation of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is not fully understood, which can make it difficult to interpret results from experiments involving this compound.
Orientations Futures
There are many potential future directions for research involving 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one. Additionally, the use of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one as a building block for the synthesis of new materials and polymers with unique properties is an area of active research. Finally, the use of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one as a catalyst for various reactions, including the synthesis of cyclic carbonates, is an area of interest for researchers in the field of catalysis.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In materials science, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been used as a building block for the synthesis of new polymers and materials with unique properties. In catalysis, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to be an effective catalyst for various reactions, including the synthesis of cyclic carbonates from carbon dioxide and epoxides.
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-12-11-19-13-18-17(16(19)21,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,18,20H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHXEQAAFQORNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(C(=O)N1CCO)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302098 | |
| Record name | 3-(2-hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
CAS RN |
39588-45-9 | |
| Record name | NSC148770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




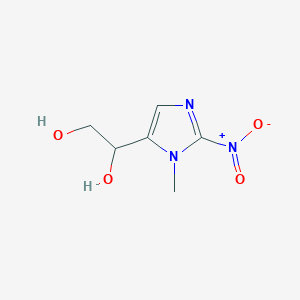
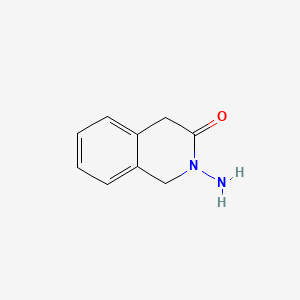
![2-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)ethanol](/img/structure/B3351703.png)
![5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B3351711.png)
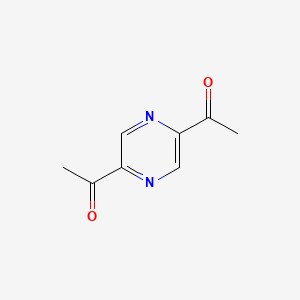
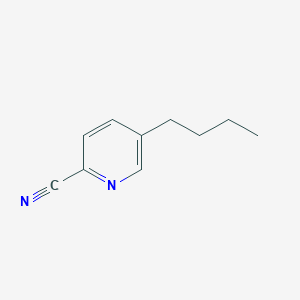


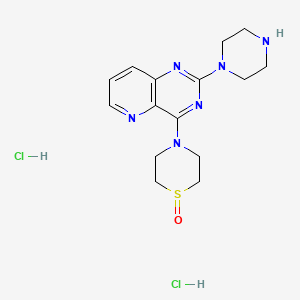
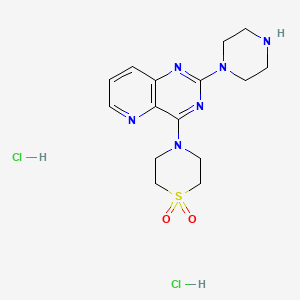
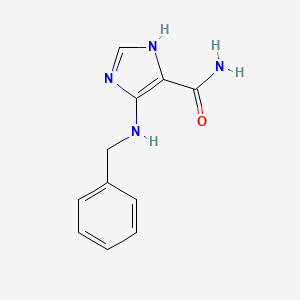
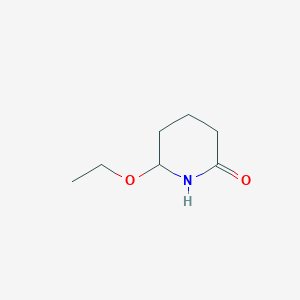
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile](/img/structure/B3351764.png)